An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to 4-Amino-2,6-dichlorophenol: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological interactions of 4-Amino-2,6-dichlorophenol. The information is curated for professionals in research and development, particularly in the fields of drug discovery and toxicology.
Core Chemical Properties
4-Amino-2,6-dichlorophenol is a halogenated aromatic amine that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-amino-2,6-dichlorophenol | [3] |
| CAS Number | 5930-28-9 | [3] |
| Molecular Formula | C₆H₅Cl₂NO | [3] |
| Molecular Weight | 178.01 g/mol | [3] |
| Appearance | White to off-white or pale brown crystalline powder | [4] |
| Melting Point | 167-170 °C | [5] |
| Boiling Point | 303.6 ± 42.0 °C at 760 mmHg | [6] |
| Solubility | Sparingly soluble in water | [4] |
| pKa | 7.29 ± 0.23 (Predicted) | [4] |
| LogP | 1.40 | [6] |
Chemical Structure
The molecular structure of 4-Amino-2,6-dichlorophenol consists of a phenol (B47542) ring substituted with an amino group at position 4, and two chlorine atoms at positions 2 and 6. The molecule is planar.[7]
Biological Interactions and Toxicity Pathways
4-Amino-2,6-dichlorophenol is a known nephrotoxicant and a weak hepatotoxicant.[8][9] Its toxicity is not fully elucidated but is believed to be mediated by the formation of reactive metabolites.[6][9]
The proposed mechanism of toxicity involves the co-oxidation of 4-amino-2,6-dichlorophenol to a reactive benzoquinoneimine intermediate.[6] This electrophilic metabolite can then either undergo conjugation with glutathione (B108866) (GSH) for detoxification or covalently bind to cellular macromolecules, leading to cellular dysfunction and necrosis.[6][9] In the kidney, the glutathione conjugate can be further metabolized by γ-glutamyltransferase (GGT) and cysteine conjugate β-lyase to form a reactive thiol, which can also contribute to renal cell injury.[9] Studies have suggested that direct alkylation of cellular components by the benzoquinoneimine may be a more prominent mechanism of cytotoxicity than oxidative stress mediated by free radicals.[6]
Experimental Protocols
Synthesis of 4-Amino-2,6-dichlorophenol
A common method for the synthesis of 4-Amino-2,6-dichlorophenol involves the nitration of 2,6-dichlorophenol (B41786) followed by the reduction of the resulting 2,6-dichloro-4-nitrophenol (B181596).
Materials:
-
2,6-dichlorophenol
-
Carbon tetrachloride
-
Nitrating catalyst (e.g., X-C1)
-
68% Nitric acid
-
Reducing catalyst (e.g., H-C2)
-
80% Hydrazine (B178648) hydrate
Procedure:
Step 1: Synthesis of 2,6-dichloro-4-nitrophenol
-
To a 250 mL four-necked flask, add 100 mL of carbon tetrachloride.
-
Start stirring and add 1 mL of nitrating catalyst.
-
Slowly add 32.6 g (0.2 mol) of 2,6-dichlorophenol and allow it to dissolve completely.
-
Maintain the temperature at approximately 35 °C and slowly add 20.4 g (0.22 mol) of 68% nitric acid.
-
After the addition is complete, continue heating at 35 °C for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture and dry the resulting solid to obtain 2,6-dichloro-4-nitrophenol.
Step 2: Synthesis of 4-amino-2,6-dichlorophenol
-
To a 250 mL four-necked flask, add 100 mL of ethanol.
-
Start stirring and add 31.2 g (0.15 mol) of 2,6-dichloro-4-nitrophenol and 1.5 g of the reducing catalyst.
-
Heat the mixture to 75 °C and stir for 1 hour.
-
Slowly add 14.3 g (0.23 mol) of 80% hydrazine hydrate.
-
After the addition, reflux the mixture for 3 hours.
-
Perform a hot filtration to recover the catalyst. The catalyst can be washed with hot ethanol and reused.
-
Combine the filtrate and the washing solution and evaporate the ethanol.
-
Cool the remaining solution to room temperature, which will cause the product to precipitate.
-
Filter and dry the solid to obtain 4-amino-2,6-dichlorophenol.
In Vitro Cytotoxicity Assay (LDH Release Assay)
The cytotoxicity of 4-Amino-2,6-dichlorophenol can be assessed in vitro by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells. The following is a general protocol adapted from standard LDH assay procedures.
Materials:
-
Target cells (e.g., rat renal cortical slices or a relevant cell line)
-
Cell culture medium
-
96-well plates
-
4-Amino-2,6-dichlorophenol
-
LDH assay kit (containing reaction mixture and stop solution)
-
Lysis buffer (for maximum LDH release control)
-
Vehicle control (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density and incubate under appropriate conditions (e.g., 37°C, 5% CO₂) for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of 4-Amino-2,6-dichlorophenol in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of the test compound.
-
Include the following controls in triplicate:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) only.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer.
-
Medium Background Control: Medium without cells.
-
-
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
LDH Measurement:
-
Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature for the time specified in the kit instructions (e.g., 30 minutes), protected from light.
-
Add the stop solution to each well.
-
-
Data Acquisition: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Data Analysis:
-
Subtract the absorbance of the medium background control from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
-
References
- 1. Time-dependent effect of p-aminophenol (PAP) toxicity in renal slices and development of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. assaygenie.com [assaygenie.com]
- 7. tiarisbiosciences.com [tiarisbiosciences.com]
- 8. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]







